Ethyl 2-aminopropanoate hydrochloride, also referred to as (S)-Ethyl 2-aminopropanoate hydrochloride or L-Alanine ethyl ester hydrochloride, is a chemical compound with the molecular formula and a molecular weight of approximately 153.61 g/mol. This compound is derived from the amino acid L-alanine and exists as a hydrochloride salt, which contributes to its solubility and stability in various environments . The structure features an ethyl ester group attached to a central carbon atom that also bears an amino group and a hydrogen atom, making it significant in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and bioactive molecules .
As Ethyl 2-Aminopropanoate Hydrochloride serves primarily as a synthetic intermediate, a specific mechanism of action within biological systems is not applicable.
While Ethyl 2-aminopropanoate hydrochloride does not have a defined mechanism of action within biological systems, it serves as an important synthetic intermediate in the production of compounds that may exhibit biological activity. Its derivatives are often studied for potential applications in pharmaceuticals, particularly in the context of amino acid metabolism and related pathways .
The synthesis of Ethyl 2-aminopropanoate hydrochloride typically involves the esterification of L-alanine with ethanol in the presence of hydrochloric acid. The process can be summarized as follows:
Ethyl 2-aminopropanoate hydrochloride has several applications:
Several compounds share structural similarities with Ethyl 2-aminopropanoate hydrochloride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 2-aminopropanoate | Methyl ester form; used in similar synthetic pathways | |
Propyl 2-aminopropanoate | Propyl ester form; exhibits different solubility | |
Butyl 2-aminopropanoate | Larger alkyl chain; affects pharmacokinetics | |
L-Alanine | Parent amino acid; essential for protein synthesis |
Ethyl 2-aminopropanoate hydrochloride stands out due to its unique ethyl ester configuration, which influences its reactivity and solubility compared to other alkyl esters. This specificity allows it to serve distinct roles in synthetic chemistry and pharmaceutical development .
Irritant